2'-cyclopentyl-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of cyclopentane and isoquinoline rings, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Spirocyclization: The cyclopentane ring is introduced via a spirocyclization reaction, often involving a cyclization agent such as a Lewis acid.
Functional Group Modifications: Introduction of the oxo and carboxamide groups is typically done through oxidation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It could modulate signaling pathways, particularly those involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide: shares similarities with other spirocyclic compounds, such as spiro[cyclopentane-1,3’-pyrrolidine] and spiro[cyclopentane-1,3’-piperidine].
Uniqueness
- The presence of both cyclopentane and isoquinoline rings in the same molecule is relatively rare, providing unique steric and electronic properties that can be exploited in various applications.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-cyclopentyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C22H30N2O2/c1-15(2)23-20(25)19-17-11-5-6-12-18(17)21(26)24(16-9-3-4-10-16)22(19)13-7-8-14-22/h5-6,11-12,15-16,19H,3-4,7-10,13-14H2,1-2H3,(H,23,25) |
InChI Key |
CKBMFRQFPORMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.